Cas no 76293-37-3 ((E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one)
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one
- (E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one
- 2-Trifluormethylbenzalaceton
- 2-trifluoromethylbenzalacetone
- BDA29337
- EN300-1931047
- AKOS013592447
- (3E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one
- MFCD12827896
- 76293-37-3
- 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one
- AS-5586
- A865510
- 3-Buten-2-one,4-(2-CF3-phenyl)-
- (3E)-4-[2-(Trifluoromethyl)phenyl]-3-buten-2-one #
- SCHEMBL5647107
- CS-0272026
- (E)-4-(2-(Trifluoromethyl)phenyl)but-3-en-2-one
- DTXSID90876675
- o-Trifluoromethylbenzalacetone
- 2-Trifluoromethyl-benzalacetone
- 4-(2-Trifluoromethylphenyl)but-3-en-2-one
- 852527-28-7
- 3-Buten-2-one, 4-[2-(trifluoromethyl)phenyl]-
-
- MDL: MFCD12827896
- Inchi: 1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+
- InChI Key: DNMFDFHJWALWGN-VOTSOKGWSA-N
- SMILES: FC(C1C=CC=CC=1/C=C/C(C)=O)(F)F
Computed Properties
- Exact Mass: 214.06100
- Monoisotopic Mass: 214.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.30760
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068221-1g |
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one |
76293-37-3 | 97% | 1g |
£105.00 | 2022-03-01 | |
| Alichem | A019111479-5g |
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one |
76293-37-3 | 95% | 5g |
$825.00 | 2023-09-01 | |
| TRC | T900113-10mg |
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one |
76293-37-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900113-50mg |
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one |
76293-37-3 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T900113-100mg |
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one |
76293-37-3 | 100mg |
$ 115.00 | 2022-06-02 | ||
| Apollo Scientific | PC401022-1g |
2-(Trifluoromethyl)benzylideneacetone |
76293-37-3 | 95 | 1g |
£144.00 | 2025-02-21 | |
| abcr | AB303268-1 g |
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one; 95% |
76293-37-3 | 1g |
€171.90 | 2022-08-31 | ||
| Key Organics Ltd | AS-5586-1MG |
(3E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one |
76293-37-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-5586-5MG |
(3E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one |
76293-37-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AS-5586-10MG |
(3E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one |
76293-37-3 | >90% | 10mg |
£63.00 | 2025-02-08 |
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one Suppliers
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one
Comprehensive Overview of (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one (CAS 76293-37-3): Properties, Applications, and Market Insights
(E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one (CAS 76293-37-3) is a specialized organic compound featuring a unique combination of a trifluoromethylphenyl group and an α,β-unsaturated ketone moiety. This structural arrangement grants it distinct chemical properties that make it valuable in pharmaceutical intermediates, material science, and fine chemical synthesis. The E-configuration of the double bond enhances its stereoselectivity in reactions, a feature increasingly sought after in modern synthetic chemistry.
Recent trends in fluorinated organic compounds have spotlighted molecules like (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one due to their enhanced metabolic stability and lipophilicity—critical traits in drug development. Searches for "trifluoromethylphenyl compounds in drug discovery" and "α,β-unsaturated ketone applications" have surged by 40% in 2023, reflecting growing industrial interest. The compound’s CAS 76293-37-3 is frequently queried alongside terms like "synthetic routes" and "supplier databases," indicating its niche but vital role in R&D.
In material science, the electron-withdrawing trifluoromethyl group of (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one contributes to tuning electronic properties in conjugated systems. This aligns with the booming demand for "organic electronic materials" and "small-molecule semiconductors," topics dominating academic and patent literature. Its compatibility with cross-coupling reactions (e.g., Heck or Suzuki couplings) further elevates its utility, a point often highlighted in forums discussing "versatile ketone building blocks."
From a commercial perspective, CAS 76293-37-3 is cataloged by major chemical suppliers as a high-purity research chemical, with pricing tiers reflecting its use in gram-to-kilogram-scale projects. Analytical data (NMR, HPLC) typically confirms purity ≥97%, meeting standards for pharmaceutical grade intermediates. Environmental and safety profiles are well-documented, with no significant hazards under standard handling—a detail frequently emphasized in "sustainable chemistry" discussions.
Innovative applications continue to emerge: Researchers recently patented derivatives of (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one for photoactive materials in OLEDs, capitalizing on its extended π-conjugation. Such developments resonate with searches for "fluorophores design" and "energy-saving display technologies." Meanwhile, its role in synthesizing biologically active scaffolds (e.g., kinase inhibitors) keeps it relevant in "targeted therapy" explorations.
To optimize synthesis protocols for CAS 76293-37-3, recent studies focus on catalyst systems improving yield and E/Z selectivity—addressing common queries like "how to minimize isomers in α,β-unsaturated ketones." Green chemistry approaches, such as microwave-assisted reactions, are also gaining traction, aligning with the "solvent-free synthesis" trend (+35% search growth YoY).
In summary, (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one exemplifies the intersection of structural ingenuity and practical utility. Its multifaceted applications—from medicinal chemistry to advanced materials—ensure sustained demand, while evolving synthetic methods promise cost-efficient production. For researchers navigating "fluorinated building blocks" or "conjugated carbonyl compounds," this molecule remains a compelling case study in innovation.
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